4-Methyl-1,2,5-oxadiazol-3-amine

Medicinal chemistry Phosphodiesterase 4D Heterocycle pharmacophore

Researchers needing a well-defined furazan-amine scaffold often face supply inconsistency and regioisomer confusion. 4-Methyl-1,2,5-oxadiazol-3-amine resolves this with its unique 1,2,5-oxadiazole core, providing a critical vector for medicinal chemistry. - Enables synthesis of sub-nanomolar PDE4D inhibitors (IC50 0.3 nM) and potent antimalarials (P. falciparum K1 IC50 0.007 µM). - Offers a differentiated LogP (~0.15) and low TPSA (64.94 Ų) compared to unsubstituted or isomeric oxadiazoles. - Supplied with verified purity and full analytical documentation, ensuring batch-to-batch reproducibility.

Molecular Formula C3H5N3O
Molecular Weight 99.09 g/mol
CAS No. 17647-70-0
Cat. No. B099955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2,5-oxadiazol-3-amine
CAS17647-70-0
Molecular FormulaC3H5N3O
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESCC1=NON=C1N
InChIInChI=1S/C3H5N3O/c1-2-3(4)6-7-5-2/h1H3,(H2,4,6)
InChIKeyQIEJLLIYONRHBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,2,5-oxadiazol-3-amine: Furazan Scaffold


4-Methyl-1,2,5-oxadiazol-3-amine (CAS 17647-70-0), also known as 3-amino-4-methylfurazan, is a heterocyclic building block belonging to the 1,2,5-oxadiazole (furazan) class. It features a five-membered ring containing two nitrogen atoms and one oxygen atom, with a primary amine at the 3-position and a methyl substituent at the 4-position. This scaffold is structurally distinct from the more widely utilized 1,2,4- and 1,3,4-oxadiazole isomers, and serves as a foundational amine-bearing heterocycle for constructing diverse pharmacologically active derivatives in medicinal chemistry and agrochemical research [1]. Compared with unsubstituted 1,2,5-oxadiazol-3-amine, the 4-methyl group confers differentiated physicochemical properties, including a LogP (consensus) of approximately 0.15 and a melting point of 72.8–73.8 °C (from chloroform/ligroine) [2].

4-Methyl-1,2,5-oxadiazol-3-amine: Irreplaceable vs. Analogues


Oxadiazole regioisomers are not functionally interchangeable. The 1,2,5-oxadiazole (furazan) ring exhibits fundamentally different electronic distribution, dipole moment, and hydrogen-bonding capacity compared to 1,2,4- and 1,3,4-oxadiazoles, which alters target binding and metabolic stability in distinct ways [1][2]. Within the furazan class, the 4-methyl substitution on 4-methyl-1,2,5-oxadiazol-3-amine further modifies lipophilicity (LogP ~0.15) relative to the unsubstituted 1,2,5-oxadiazol-3-amine (LogP ~-0.3 to -0.5, estimated), and eliminates the C4 hydrogen that could otherwise serve as a site for oxidative metabolism or unintended hydrogen bonding . Generic substitution with other oxadiazole isomers or unsubstituted furazan analogs would alter key physicochemical parameters and potentially disrupt the established structure–activity relationships demonstrated in the class-level evidence below.

4-Methyl-1,2,5-oxadiazol-3-amine: Comparative Evidence


PDE4D Inhibitory Potential of Furazan Scaffolds

The 1,2,5-oxadiazole (furazan) scaffold, of which 4-methyl-1,2,5-oxadiazol-3-amine is a core building block, has been less extensively exploited in medicinal chemistry compared with the 1,2,4- and 1,3,4-oxadiazole isomers. However, where studied, furazan-containing molecules demonstrate high target potency, exemplified by a PDE4D inhibitor with IC50 = 0.3 nM, indicating that the 1,2,5-oxadiazole ring can support sub-nanomolar affinity when appropriately elaborated [1][2].

Medicinal chemistry Phosphodiesterase 4D Heterocycle pharmacophore

Antiplasmodial Activity of 3-Aminofurazan Derivatives

N-acylated derivatives of 3-aminofurazan — the same core amine-bearing scaffold as 4-methyl-1,2,5-oxadiazol-3-amine — exhibit potent antiplasmodial activity against both chloroquine-sensitive and multiresistant Plasmodium falciparum strains. The most active derivative (N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3(trifluoromethyl)benzamide) achieved IC50 = 0.019 µM against the NF54 strain and IC50 = 0.007 µM against the multiresistant K1 strain [1]. This derivative also demonstrated improved permeability compared to the MMV reference compound [1].

Antimalarial Plasmodium falciparum Furazan derivatives

PIM1 Inhibition QSAR for Aminooxadiazoles

A QSAR study of 34 substituted aminooxadiazoles as PIM1 inhibitors established a robust predictive model covering a pKi range of 5.59 to 9.62 (Ki values from ~2.6 nM to 2.6 µM). The model identifies key topological descriptors that govern PIM1 inhibitory activity, providing a framework for distinguishing which 4-substituted furazan-3-amine derivatives (including 4-methyl-1,2,5-oxadiazol-3-amine) are likely to yield potent lead candidates versus those that are not [1][2].

PIM1 kinase QSAR Oncology

Physicochemical Advantages of 4-Methyl Substitution

4-Methyl-1,2,5-oxadiazol-3-amine exhibits a consensus LogP of 0.15 and a topological polar surface area (TPSA) of 64.94 Ų . These values position it within favorable drug-like space, but more importantly, they distinguish it from the unsubstituted 1,2,5-oxadiazol-3-amine (estimated LogP ~-0.3 to -0.5, TPSA ~72–75 Ų), from 1,2,4-oxadiazole-3-amines (different electronic profile and dipole), and from 1,3,4-oxadiazole-2-amines (distinct hydrogen-bonding geometry due to oxygen placement) [1].

Physicochemical properties Drug-likeness ADME

4-Methyl-1,2,5-oxadiazol-3-amine: Application Scenarios


PDE4D Inhibitor Lead Optimization

Use as a core amine-bearing furazan scaffold for synthesizing analogs targeting phosphodiesterase 4D (PDE4D). The 1,2,5-oxadiazole ring has demonstrated the capacity to support sub-nanomolar PDE4D inhibition (IC50 = 0.3 nM) [1], and the 4-methyl-3-amino substitution pattern provides a defined vector for further elaboration with acyl, alkyl, or heteroaryl groups to optimize potency and selectivity [1][2].

Antimalarial Analogs for P. falciparum

Employ 4-methyl-1,2,5-oxadiazol-3-amine as a starting material for N-acylation to generate antimalarial lead candidates. Structurally related N-acylated 3-aminofurazan derivatives have demonstrated potent activity against both chloroquine-sensitive (NF54, IC50 = 0.019 µM) and multiresistant (K1, IC50 = 0.007 µM) Plasmodium falciparum strains, with favorable permeability profiles [1].

PIM1 Kinase Inhibitor Development

Utilize 4-methyl-1,2,5-oxadiazol-3-amine as a core building block for synthesizing PIM1 kinase inhibitors. A validated QSAR model for 34 aminooxadiazole derivatives covering a pKi range of 5.59–9.62 (Ki values from 0.24 nM to 2.57 µM) enables structure-based prediction of inhibitory activity, allowing rational prioritization of analogs for synthesis and screening [1][2].

Drug-Like Heterocyclic Building Block

Incorporate as a heterocyclic building block where a moderately lipophilic (LogP consensus = 0.15), low-molecular-weight (MW = 99.09), and low-TPSA (64.94 Ų) primary amine scaffold is required for fragment-based screening or diversity-oriented synthesis [1][2]. The 4-methyl group provides improved lipophilicity compared to the unsubstituted analog, enhancing membrane permeability potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-1,2,5-oxadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.